![molecular formula C17H21NO2 B2843837 7-Methyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one CAS No. 750626-37-0](/img/structure/B2843837.png)

7-Methyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

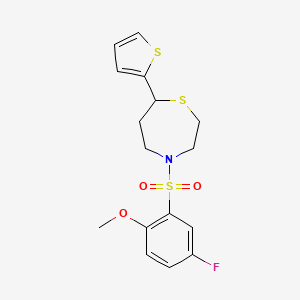

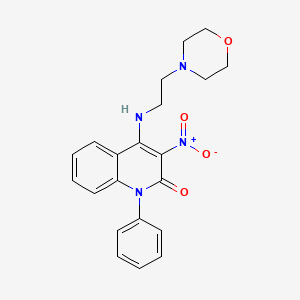

“7-Methyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one” is a chemical compound . It is a derivative of chromen-2-one, a class of compounds that have been extensively studied due to their diverse biological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a new series of 7-methyl-4-(5-aryl-[1,3,4]oxadiazol-2-ylmethyl)-chromen-2-one and its derivatives have been synthesized from three intermediates, such as (7-methyl-2-oxo-2H-chromen-4-yl)-acetic acid ethyl ester, (7-methyl-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide and (7-methyl-2-oxo-2H-chromen-4-yl)-acetic acid benzylidene-hydrazides .Molecular Structure Analysis

The molecular formula of “this compound” is C17H21NO2 . The average mass is 271.354 Da and the monoisotopic mass is 271.157227 Da .Applications De Recherche Scientifique

Organic Light-Emitting Diodes (OLEDs)

7-Methyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one, a derivative within the broader family of chromen-2-one compounds, has been researched for its applications in organic light-emitting diodes (OLEDs). A study synthesized various anthracene derivatives containing the coumarin moiety, demonstrating their potential use as emitting layers in OLEDs. The efficiency and performance of these compounds were evaluated, showcasing their contribution to the development of non-doped OLEDs with promising luminescence efficiency (Jung et al., 2017).

Antimicrobial and Antioxidant Activities

Another area of research involves the synthesis and characterization of Pd(II) complexes with chromone-based Schiff bases, including derivatives similar to the compound . These complexes have shown significant antimicrobial activity against various microorganisms and displayed comparable antioxidant activities. This suggests the potential of this compound and its related compounds in developing new antimicrobial and antioxidant agents (Kavitha & Reddy, 2016).

Cytotoxic and Antibacterial Properties

Further research into chromen-2-one derivatives has explored their cytotoxic and antibacterial activities. A particular study synthesized various derivatives and screened them for selected biological activities, identifying compounds with a high degree of cytotoxic activity and significant bactericidal properties. This indicates the potential of such compounds, including this compound, in the development of new therapeutic agents with cytotoxic and antibacterial efficacy (Khan et al., 2003).

Antimicrobial Agents through Microwave Facilitation

Another study focused on the microwave-assisted synthesis of coumarin-benzoxazole clubbed 1,2,3-triazoles, aiming to discover new antimicrobial agents. This research highlights the efficiency and effectiveness of using microwave irradiation for the synthesis of compounds with potential antimicrobial properties, including those related to this compound (Nesaragi et al., 2021).

Anticancer Agents

The search for novel anticancer agents has led to the exploration of 4-aryl-4H-chromenes as apoptosis inducers. Research in this area has developed compounds, including those structurally related to this compound, that have demonstrated potent activity in inducing apoptosis and inhibiting cell growth, thus showing promise as novel anticancer therapeutics (Kemnitzer et al., 2008).

Propriétés

IUPAC Name |

7-methyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-12-5-7-18(8-6-12)11-14-10-17(19)20-16-9-13(2)3-4-15(14)16/h3-4,9-10,12H,5-8,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMOHSEXHYOLACH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2=CC(=O)OC3=C2C=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2843754.png)

![2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide](/img/structure/B2843760.png)

![1-[(2,6-Dichlorophenyl)methyl]-4-methylpiperazine](/img/structure/B2843763.png)

![methyl 2-{[3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B2843768.png)

![Tert-butyl N-[3-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenoxy]propyl]carbamate](/img/structure/B2843771.png)

![6-(5-Chloro-2-methylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![ethyl 2-(3-(azepan-1-ylsulfonyl)-4-chlorobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2843777.png)